Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate
Description
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is a chemical compound with the molecular formula C13H17NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.
Properties
IUPAC Name |
methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCUYKUGGKLIL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylene Ether-Mediated Coupling
The acetylene ether method, pioneered in peptide synthesis, has been adapted for the preparation of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate. This approach utilizes alkoxyacetylene derivatives as coupling agents to facilitate condensation between N-protected amino acids and esterified carboxyl components.
Reaction Protocol
- Starting Materials :
- (2S)-2-(Methylamino)propanoic acid
- Benzyloxycarbonyl chloride (Cbz-Cl)
- Methyl iodide
- Stepwise Synthesis :
- Methylation : The primary amine of (2S)-2-aminopropanoic acid is methylated using methyl iodide in alkaline aqueous conditions (pH 10–12) to yield (2S)-2-(methylamino)propanoic acid.
- Cbz Protection : The methylated amine is protected with benzyloxycarbonyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base, forming N-(benzyloxycarbonyl)-N-methyl-(2S)-2-aminopropanoic acid.
- Esterification : The carboxylic acid is esterified with methanol in the presence of acetylene ether (e.g., methoxyacetylene) as a coupling agent. The reaction proceeds at 50°C for 3 hours in ethyl acetate, followed by sequential washing with potassium carbonate and hydrochloric acid to isolate the product.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Yield | 78–82% |
| Purity (HPLC) | ≥98% |
Mixed Carbonic Anhydride Method
This classical approach employs chloroformates to generate reactive intermediates for ester formation.
Procedure
- Anhydride Formation : N-(Benzyloxycarbonyl)-N-methyl-(2S)-2-aminopropanoic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine at -15°C to form a mixed carbonic anhydride.
- Methanol Quenching : The anhydride is reacted with methanol at 0°C, yielding the methyl ester.
Advantages :
- Rapid reaction kinetics (≤1 hour)
- High functional group tolerance
Limitations :
- Requires stringent temperature control (-15°C to 0°C)
- Sensitive to moisture
Dicyclohexylcarbodiimide (DCC) Coupling
DCC-mediated esterification offers an alternative route under mild conditions.
Mechanism
- Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
- Nucleophilic Attack : Methanol attacks the activated carbonyl, displacing dicyclohexylurea.
Optimization Data
| Additive | Yield (%) | Byproduct Formation |
|---|---|---|
| None | 65 | High |
| 4-Dimethylaminopyridine | 89 | Low |
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acetylene Ether | 82 | 98 | 3 hours | High |
| Mixed Anhydride | 75 | 95 | 1 hour | Moderate |
| DCC Coupling | 89 | 97 | 6 hours | Low |
Operational Considerations
- Acetylene Ether : Optimal for large-scale production due to minimal byproducts and straightforward purification.
- Mixed Anhydride : Suitable for acid-sensitive substrates but requires cryogenic conditions.
- DCC Coupling : Limited by urea byproduct accumulation, necessitating chromatographic purification.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Optical Rotation [α]D²⁵ | +12.4° (c = 1, CHCl₃) |
| Melting Point | 86–88°C |
| Solubility | ≥50 mg/mL in DMSO |
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Commonly achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various reagents such as trifluoroacetic acid (TFA) or other strong acids can be used to remove the protecting group.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Yields the free amino acid derivative.
Substitution: Results in the formation of new derivatives with different protecting groups.
Scientific Research Applications
Drug Development
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of resultant drugs. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme activity, particularly against targets relevant in cancer and infectious diseases .
Synthetic Chemistry
The compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it valuable for creating complex molecules. Researchers have reported successful transformations involving this compound to produce novel pyrimidine derivatives, which exhibit promising biological properties .
Biochemical Studies
In biochemical research, Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is investigated for its interactions with biological macromolecules. Studies have shown that it can influence protein folding and stability, making it a candidate for further exploration in drug formulation strategies aimed at improving bioavailability and efficacy .
Material Science
Emerging research indicates potential applications of this compound in material science, particularly in developing polymers with specific functionalities. The incorporation of the benzyloxycarbonyl group can enhance the thermal and mechanical properties of polymers, leading to innovative materials for industrial applications .
Case Study 1: Synthesis of Pyrimidine Derivatives
A study demonstrated the use of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate as a precursor for synthesizing pyrimidine derivatives. The reaction involved treating the compound with dimethyl sulfate under basic conditions to yield products that were further characterized using NMR and mass spectrometry .
Research assessing the biological activity of derivatives synthesized from Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate highlighted its potential as an anti-cancer agent. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the protecting group can be removed to reveal the free amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{(tert-butoxy)carbonylamino}propanoate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl (2S)-2-{(9-fluorenylmethoxy)carbonylamino}propanoate: Contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.
Biological Activity
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate, also known as (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate, is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, including an ester and an amide, which contribute to its biochemical interactions. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C29H29N3O6
- Molecular Weight : 515.6 g/mol
- CAS Number : 20762-35-0
- IUPAC Name : methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
The biological activity of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is primarily influenced by its interaction with specific biological targets. The compound can modulate enzyme activity or receptor function through binding interactions, which may include hydrogen bonding and π-π stacking due to the presence of aromatic moieties.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Hypoglycemic Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant hypoglycemic activity. For instance, compounds based on similar structural frameworks have been shown to enhance glucose uptake in HepG2 cells without inducing cytotoxicity.
Case Study: QS-528 Compound
- Study Focus : Evaluation of hypoglycemic effects.
- Findings : QS-528 showed increased glucose uptake and no cytotoxic effects in liver cells at concentrations up to 25 µM.
- Mechanism : Activation of FFAR1 receptor at a concentration of 10 µM, with efficacy ranging from 76% to 120% compared to control .
Structural Stability and Intermolecular Interactions
The stability of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is enhanced by the benzyloxycarbonyl protecting group, which allows for selective deprotection during synthesis. The crystal structure analysis reveals significant intermolecular interactions that stabilize the compound:
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | N—H⋯O and O—H⋯O interactions observed |
| Dihedral Angle | Between aromatic rings is approximately 45.9° |
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| (S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)... | Lacks the benzyloxycarbonyl protecting group |
| (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)... | Utilizes a different protecting group |
Q & A
Q. What are the critical steps in synthesizing Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves:
- Protection of the amino group : Use of benzyloxycarbonyl (Cbz) to protect the methylamino group, preventing undesired side reactions .
- Coupling reactions : Employing reagents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to form amide bonds under inert conditions (e.g., nitrogen atmosphere) .
- Low-temperature conditions : Maintaining temperatures below 0°C during coupling steps to minimize racemization .
- Purification : Column chromatography (e.g., silica gel with DCM/ethyl acetate gradients) ensures high enantiomeric purity .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural identity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry (e.g., P2(1) space group in monoclinic crystals with θ range 5.698–62.496°) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection .
- NMR spectroscopy : and NMR verify backbone integrity (e.g., δ values for Cbz-protected amines and ester carbonyls) .
- LCMS : Retention time (e.g., 0.88 min under Condition A) and ESI-MS (m/z 385.1 [M+H]⁺) confirm molecular weight and purity .
Advanced Research Questions
Q. How can racemization be minimized during the coupling reactions in its synthesis?
- Methodological Answer :
- Optimized coupling reagents : Use of HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) reduces racemization by activating carboxyl groups without excessive base .
- Low-temperature protocols : Conduct reactions at –20°C to slow base-catalyzed epimerization .
- In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress to avoid prolonged exposure to basic conditions .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding affinities using crystal structures of target proteins (e.g., indole-containing analogs show π–π stacking with receptors) .
- QSAR modeling : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., Cbz group hydrophobicity) with biological activity .
- MD simulations : Molecular dynamics assess stability of ligand-receptor complexes under physiological conditions (e.g., 100 ns trajectories in explicit solvent) .
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and reactivity in peptide synthesis?
- Methodological Answer :
- Stability under basic conditions : The Cbz group is stable during ester hydrolysis but requires hydrogenolysis (e.g., Pd/C, H₂) or acidic cleavage (e.g., HBr/glacial acetic acid) for removal .
- Steric effects : The bulky benzyloxy moiety slows nucleophilic attacks at the carbonyl, enhancing selectivity in multi-step syntheses .
- Comparative studies : Unlike tert-butoxycarbonyl (Boc), Cbz provides UV-active chromophores (λ ~260 nm) for reaction monitoring .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility checks : Validate crystallization solvents (e.g., EtOAc/hexanes vs. DCM/ether) to account for polymorphic variations .
- Standardized NMR conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) to align δ values across studies .
- Cross-lab validation : Collaborate with independent labs to confirm LCMS retention times and HRMS data (e.g., m/z 415.1325 [M+H]⁺ vs. calc’d 415.1322) .
Application-Driven Questions
Q. What strategies enable the incorporation of this compound into peptidomimetic scaffolds for drug discovery?
- Methodological Answer :
- Solid-phase synthesis : Anchor the ester to Wang resin via its carboxylic acid (after hydrolysis), followed by iterative Fmoc/t-Bu SPPS .
- Conformational constraints : Introduce proline-like rings via intramolecular cyclization (e.g., tetrazoles or oxazolones) to mimic bioactive peptide conformations .
- Biological assays : Test protease resistance by incubating with trypsin/chymotrypsin and quantifying intact compound via LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
